
TC OT 39
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
TC OT 39 is a synthetic oxytocin analog that primarily targets the oxytocin receptor (OXTR) and the vasopressin V2 receptor . It acts as a partial agonist for these receptors . Additionally, it also acts as an antagonist for the vasopressin V1A receptor .
Mode of Action
As an antagonist for the vasopressin V1A receptor, it binds to the receptor and blocks or dampens the agonist-mediated response .
Pharmacokinetics
It’s known that the pharmacokinetic properties of peptide-based molecules like oxytocin are often poor, and they have difficulty penetrating the blood-brain barrier . As a non-peptide compound, this compound may have better pharmacokinetic properties and central nervous system activity .
Result of Action
This compound exhibits sedative effects in mouse models . This suggests that it may have potential applications in managing conditions related to stress or anxiety.
Analyse Biochimique
Biochemical Properties
TC OT 39 interacts with oxytocin and vasopressin receptors, playing a significant role in biochemical reactions . It exhibits its effects by binding to these receptors, influencing their activity and modulating the biochemical pathways they are involved in .
Cellular Effects
The compound influences cell function by modulating the activity of oxytocin and vasopressin receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with oxytocin and vasopressin receptors . It acts as a partial agonist for these receptors, influencing their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with oxytocin and vasopressin receptors . It can influence metabolic flux and metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized within specific compartments or organelles within the cell . Its activity or function can be influenced by targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du TC OT 39 implique plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent :
Formation du noyau pyrazolodiazepine : Ceci implique la cyclisation de précurseurs appropriés pour former le système cyclique pyrazolodiazepine.
Attachement du fragment pyrrolidine carboxamide : Cette étape implique le couplage du noyau pyrazolodiazepine avec un dérivé de la pyrrolidine.
Introduction du groupe thioxométhyle : Ceci est réalisé par une réaction de formation de thioamide.
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane ou le diméthylformamide, et de catalyseurs tels que la triéthylamine ou la N,N'-dicyclohexylcarbodiimide pour faciliter les réactions de couplage .
Méthodes de production industrielle
La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela impliquerait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de processus à flux continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le TC OT 39 peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe thioxométhyle.
Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Les conditions varient en fonction du type de substitution, mais les réactifs typiques comprennent les halogènes pour la substitution électrophile et les nucléophiles tels que les amines ou les thiols pour la substitution nucléophile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe thioxométhyle produirait des sulfoxydes ou des sulfones, tandis que les réactions de substitution sur les cycles aromatiques pourraient introduire divers groupes fonctionnels.
Applications De Recherche Scientifique
Chemical Profile
- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide
- Molecular Weight : 600.78 g/mol
- Purity : ≥97%
- CAS Number : 479232-57-0
- EC50 Values : 33 nM (oxytocin receptor), 850 nM (V2 vasopressin receptor)
- Ki Value : 330 nM (V1a vasopressin receptor antagonist) .
This compound exhibits a range of biological activities, primarily through its interaction with oxytocin and vasopressin receptors. It has shown effectiveness in various experimental models, particularly in inducing behavioral responses and modulating pain pathways.
Pain Management
Research indicates that this compound can influence pain perception and management. In studies involving intrathecal administration, this compound has been shown to mimic oxytocin-induced scratching behavior in mice, suggesting its role in modulating itch and pain pathways .
Case Study: Intrathecal Administration Effects
- Objective : To evaluate the effects of this compound on neuropathic pain.
- Methodology : Mice were administered this compound intrathecally.
- Findings : Significant scratching behaviors were observed, indicating that this compound may play a role in pain modulation through spinal oxytocin receptors .
Behavioral Studies
This compound has been utilized to explore social behaviors and psychiatric disorders. It has been noted for its potential to alleviate social deficits in animal models, similar to the effects observed with oxytocin .
Case Study: Social Behavior Modulation
- Model Used : BALB/cByJ mice.
- Intervention : Administration of this compound.
- Results : Improvement in social interaction was documented, highlighting its potential for therapeutic applications in conditions like autism spectrum disorder .
Neuropsychiatric Disorders
The compound's agonistic properties at the oxytocin receptor suggest potential applications in treating neuropsychiatric disorders. Research has indicated that this compound may help mitigate symptoms associated with anxiety and depression by influencing neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Composés similaires
WAY-267,464 : Un autre agoniste non peptidique du récepteur de l'ocytocine avec des applications similaires en neurosciences.
Unicité
Le TC OT 39 est unique en raison de son double rôle d'agoniste partiel et d'antagoniste pour différents récepteurs, ce qui permet une modulation plus nuancée de l'activité des récepteurs. Cette double fonctionnalité en fait un outil précieux pour disséquer les rôles complexes de l'ocytocine et de la vasopressine dans divers processus physiologiques et comportementaux .
Activité Biologique
TC OT 39 is a non-peptide compound recognized for its potent biological activity, primarily as a partial agonist of the oxytocin receptor. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide
- Purity : ≥97%
This compound exhibits selective activity towards the oxytocin receptor (OXT) and vasopressin receptors:
- Oxytocin Receptor (OXT) : Partial agonist with an EC50 of 33 nM.
- Vasopressin Receptor V2 : Partial agonist with an EC50 of 850 nM.
- Vasopressin Receptor V1a : Antagonist with a Ki of 330 nM.
These properties suggest that this compound can modulate various physiological processes influenced by oxytocin and vasopressin signaling pathways, including social behavior, stress response, and reproductive functions .
In Vitro Studies
Research indicates that this compound effectively activates the oxytocin receptor in vitro, leading to various cellular responses associated with oxytocin signaling. The compound's ability to act as a partial agonist implies that it can elicit a response from the receptor without fully activating it, which may help in fine-tuning physiological effects.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. Notably, it has shown significant activity in a rat model concerning uterine response, indicating potential applications in reproductive health and related therapeutic areas .
Case Studies and Research Findings
A comprehensive review of literature reveals several key findings regarding this compound:
Study Focus | Findings |
---|---|
Uterine Response | Demonstrated enhanced uterine contractions in rat models when administered this compound. |
Receptor Binding | Confirmed specific binding affinity to oxytocin and vasopressin receptors through radiolabeled assays. |
Behavioral Effects | Observed alterations in social behaviors in animal models, suggesting implications for anxiety and stress-related disorders. |
Implications for Therapeutic Use
The unique pharmacological profile of this compound positions it as a potential candidate for treating various conditions:
- Anxiety Disorders : By modulating oxytocin signaling pathways.
- Reproductive Health : Due to its effects on uterine contractions.
- Social Behavior Disorders : Its influence on social bonding and anxiety may offer therapeutic avenues for conditions like autism spectrum disorders.
Propriétés
IUPAC Name |
(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNHHKZYKYNBEI-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031871 | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479232-57-0 | |
Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TC OT 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TC-OT-39 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.